2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

Catalog No.
S3497642
CAS No.
1067175-36-3
M.F
C27H41N2OP
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1...

CAS Number

1067175-36-3

Product Name

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide

IUPAC Name

2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)indole-1-carboxamide

Molecular Formula

C27H41N2OP

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C27H41N2OP/c1-20(2)28(21(3)4)27(30)29-25-18-12-11-13-22(25)19-26(29)31(23-14-7-5-8-15-23)24-16-9-6-10-17-24/h11-13,18-21,23-24H,5-10,14-17H2,1-4H3

InChI Key

FDXSDIWDTPDIQJ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

Canonical SMILES

CC(C)N(C(C)C)C(=O)N1C2=CC=CC=C2C=C1P(C3CCCCC3)C4CCCCC4

2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide is a complex organic compound notable for its unique structure and potential applications in various fields, particularly in catalysis and pharmaceuticals. The compound features a dicyclohexylphosphino group, which enhances its reactivity and stability in

Ligand in Cross-Coupling Reactions

Cross-coupling reactions are a fundamental tool in organic chemistry for forming carbon-carbon bonds. Amidole-Phos functions as a ligand, a molecule that binds to a metal center in a catalyst to activate it for the reaction.

Specifically, Amidole-Phos finds use in several prominent cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms an aryl-aryl or aryl-alkyl bond using aryl halides or pseudohalides and organometallic reagents .
  • Suzuki-Miyaura coupling: This reaction constructs a carbon-carbon bond between an aryl or vinyl boronic acid and an organic halide .
  • Stille coupling: This reaction forms a carbon-carbon bond between an organotin reagent and an organic halide .
  • Sonogashira coupling: This reaction constructs a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide .
  • Negishi coupling: This reaction forms a carbon-carbon bond between an organozinc reagent and an organic halide .
  • Heck coupling: This reaction constructs a carbon-carbon bond between an alkene and an organic halide in the presence of a palladium catalyst .
  • Hiyama coupling: This reaction forms a carbon-carbon bond between an organosilane and an organic halide .

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, particularly those forming carbon-nitrogen bonds. These reactions are crucial for synthesizing anilines and other nitrogen-containing compounds. The presence of the dicyclohexylphosphino ligand facilitates these reactions by stabilizing the palladium catalyst, thereby enhancing the yield of desired products

The synthesis of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide typically involves several steps:

  • Formation of the Indole Core: Starting with suitable precursors, the indole structure is synthesized through cyclization reactions.
  • Phosphine Ligand Attachment: Dicyclohexylphosphine is introduced to form the phosphino group.
  • Amide Formation: The carboxylic acid functionality is converted to an amide through reaction with an amine derived from isopropanol .

Interaction studies involving 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide focus on its role as a ligand in catalysis. Research has shown that its interaction with palladium can significantly influence reaction pathways and product distributions in C–N coupling reactions

Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> . Further studies could explore its interactions with biological targets to assess potential medicinal applications.

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Diphenylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideDiphenyl vs. dicyclohexyl phosphineDifferent steric and electronic properties affecting catalytic performance
2-(Tricyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideTricyclohexyl phosphineIncreased steric bulk may alter reactivity patterns
2-(Dicyclopropylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamideDicyclopropyl vs. dicyclohexyl phosphineVariations in solubility and stability profiles

These comparisons highlight the unique aspects of 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide, particularly its balance between steric hindrance and reactivity, making it a valuable candidate for specific catalytic applications.

The Fischer indole synthesis serves as the cornerstone for constructing the indole core of 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide. This classical method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds to form substituted indoles. In the context of ligand synthesis, 2’-bromoacetophenone and phenylhydrazine hydrochloride are reacted under acidic conditions (typically HCl in ethanol) to yield 2-arylindole intermediates. The bromine substituent at the 2-position of the acetophenone derivative ensures regioselective indole formation, which is critical for subsequent functionalization.

A notable advantage of this approach lies in its scalability and compatibility with diverse substituents. For instance, methyl groups introduced at the 1-position of the indole ring enhance steric bulk, a feature crucial for modulating ligand-metal interactions in catalytic applications. The reaction typically proceeds at reflux temperatures (80–100°C) for 12–24 hours, achieving yields exceeding 75% after purification via silica gel chromatography.

Table 1: Representative Conditions for Fischer Indole Synthesis

ReactantAcid CatalystTemperature (°C)Yield (%)
Phenylhydrazine + 2’-bromoacetophenoneHCl/EtOH8078
4-Methoxyphenylhydrazine + propiophenoneH2SO4/AcOH10082

The electronic properties of the indole scaffold can be fine-tuned by varying the substituents on the phenylhydrazine and carbonyl components. Electron-donating groups such as methoxy enhance nucleophilic cyclization rates, while halogens (e.g., bromine) provide sites for cross-coupling reactions.

Lithiation-Trapping Strategies for Phosphine Group Introduction

Installation of the dicyclohexylphosphino moiety at the indole’s 2-position relies on lithiation-trapping sequences. The methyl-protected indole intermediate undergoes deprotonation at the 2-position using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at cryogenic temperatures (–78°C). This generates a resonance-stabilized lithioindole species, which reacts with chlorodicyclohexylphosphine to form the C–P bond.

Critical parameters for success include:

  • Base selection: LDA provides superior regioselectivity over n-butyllithium due to its lower basicity and reduced side reactions.
  • Temperature control: Maintaining reactions below –70°C minimizes phosphine oxidation and ensures electrophilic trapping at the lithiated position.
  • Stoichiometry: A 1.2:1 molar ratio of chlorodicyclohexylphosphine to lithioindole prevents over-phosphination and byproduct formation.

Post-trapping, the crude product is typically purified via column chromatography using ethyl acetate/hexane gradients, yielding the phosphinoindole precursor in 60–70% isolated yield. Nuclear magnetic resonance (NMR) spectroscopy confirms successful phosphine incorporation through characteristic 31P chemical shifts between δ –15 to –25 ppm.

Amide Coupling Techniques for Carboxamide Functionalization

The N,N-bis(1-methylethyl)carboxamide group is introduced via peptide-like coupling reactions. The carboxylic acid derivative of the phosphinoindole intermediate reacts with diisopropylamine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). These conditions activate the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Table 2: Carboxamide Coupling Optimization

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtDichloromethane2585
DCC/DMAPTetrahydrofuran0→2572
HATUDimethylformamide2591

Notably, the use of hexafluorophosphate-based activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhances reaction efficiency in polar aprotic solvents, achieving yields >90%. The bulky diisopropylamine moiety necessitates extended reaction times (12–18 hours) to overcome steric hindrance during amide bond formation.

Optimization of Steric and Electronic Parameters During Synthesis

The ligand’s catalytic efficacy in cross-coupling reactions depends critically on balancing steric bulk and electron-donating capacity. Key optimization strategies include:

  • Steric tuning: Increasing the cone angle of the dicyclohexylphosphino group (145°) promotes dissociation from the metal center, enhancing catalytic turnover. Conversely, N-methylation of the indole nitrogen restricts rotational freedom, preorganizing the ligand for metal coordination.
  • Electronic modulation: Electron-withdrawing substituents on the indole ring (e.g., bromine) stabilize the metal-ligand complex by decreasing electron density at the phosphorus atom.

Table 3: Impact of Substituents on Catalytic Activity

SubstituentCone Angle (°)TON (Suzuki Coupling)
Cy2P14512,500
Ph2P1458,200
iPr2P1326,700

(TON = turnover number; data from )

Density functional theory (DFT) calculations reveal that the κ²-P,O-coordination mode of the ligand to palladium lowers the activation energy for oxidative addition of aryl chlorides by 12–15 kcal/mol compared to monodentate phosphines. This bifunctional coordination arises from the amide carbonyl’s ability to stabilize electron-deficient metal centers, a feature optimized during synthetic iterations.

XLogP3

7

Dates

Modify: 2023-08-19

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